molecular formula C13H11NO3S2 B3383617 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid CAS No. 444166-47-6

4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid

Cat. No.: B3383617
CAS No.: 444166-47-6
M. Wt: 293.4 g/mol
InChI Key: UJEKCJKPAJYFHL-UHFFFAOYSA-N
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Description

Contextualizing 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic Acid within Modern Chemical Synthesis

This compound is a synthetic organic compound that emerges from the principles of rational drug design and scaffold hopping. Its molecular architecture, which features a benzoic acid group connected to a thiophene (B33073) ring through a flexible acetamido-sulfanyl linker, represents a deliberate combination of pharmacologically relevant fragments. The synthesis of such molecules typically involves multi-step processes, often culminating in an amide bond formation between an activated carboxylic acid (like an acyl chloride) and an amine. For instance, a plausible synthetic route could involve the reaction of 4-aminobenzoic acid with 2-(thiophen-2-ylsulfanyl)acetyl chloride.

The compound's structure is of interest in medicinal chemistry. With a molecular weight of 293.4 g/mol , it falls into the category of small molecules that are central to drug discovery efforts. vulcanchem.com Its properties are predicted to align with frameworks like Lipinski's Rule of Five, which suggests potential for oral bioavailability, a desirable characteristic for many therapeutic agents. vulcanchem.com The molecule combines a polar carboxylic acid group with a more hydrophobic thiophene moiety, influencing its solubility and potential interactions with biological targets. vulcanchem.com The presence of hydrogen bond donors and acceptors further positions it as a candidate for forming specific, strong interactions with enzyme active sites or receptors. vulcanchem.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 444166-47-6
Molecular Formula C13H11NO3S2
Molecular Weight 293.4 g/mol

| IUPAC Name | 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoic acid |

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Rationale for Investigating Unexplored Organic Scaffolds

The investigation of novel organic scaffolds like this compound is a cornerstone of progress in chemical and pharmaceutical research. The continuous search for new chemical entities (NCEs) is driven by the need to address unmet medical needs, including the emergence of drug-resistant pathogens and the demand for more effective and safer therapies for complex diseases like cancer. preprints.org Exploring unique molecular frameworks can lead to the discovery of compounds with novel mechanisms of action, potentially overcoming the limitations of existing treatments.

By combining known pharmacophores in new arrangements, chemists can create vast libraries of compounds for screening. This particular molecule is a hybrid structure, and its biological activity may not be a simple sum of the activities of its individual parts. The specific orientation and connectivity of the thiophene, amide, and benzoic acid groups create a unique three-dimensional shape and electronic distribution. This novelty is crucial, as it may allow the molecule to interact with biological targets in ways that its constituent parts cannot alone. The study of such unexplored scaffolds is essential for expanding the chemical space available for drug discovery and for identifying lead compounds that can be optimized into next-generation therapeutics. derpharmachemica.com

Overview of the Thiophene-2-ylsulfanyl, Acetamido, and Benzoic Acid Moieties in Chemical Science

Thiophene-2-ylsulfanyl Moiety: The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle. britannica.com It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its versatile chemical nature. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance its interaction with biological receptors. nih.gov Thiophene is often used as a bioisostere for the benzene (B151609) ring, offering a similar size and shape but with different electronic properties that can modulate a molecule's activity and metabolic stability. nih.gov Thiophene and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govpharmaguideline.com

Acetamido Moiety: The acetamido group contains an amide linkage (-NH-C=O), which is fundamental to the structure of peptides and proteins. This functional group is polar and planar, and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) is critical for molecular recognition in biological systems. careers360.com In synthetic compounds, the amide bond provides a stable and synthetically accessible linker to connect different molecular fragments. patsnap.com While stable, the amide bond can be susceptible to hydrolysis under certain acidic or basic conditions. allen.in Acetamide itself is used as an industrial solvent and a plasticizer. wikipedia.org

Benzoic Acid Moiety: Benzoic acid and its derivatives are a class of compounds widely utilized in medicinal chemistry. nih.gov The carboxylic acid functional group (-COOH) is a key feature, as it is typically ionized at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues (e.g., lysine (B10760008) or arginine) in protein binding sites. This moiety is a common structural component in drugs such as local anesthetics and some non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.comslideshare.net The benzoic acid scaffold is frequently employed in the synthesis of bioactive molecules, and its presence is often responsible for significant biological activities. preprints.orgnih.gov

Table 2: Overview of Constituent Moieties

Moiety Key Features Role in Chemical Science
Thiophene Sulfur-containing aromatic heterocycle; Bioisostere of benzene. Core component in many pharmaceuticals; exhibits diverse biological activities. nih.gov
Acetamido (Amide) Contains a stable -NH-C=O linkage; hydrogen bond donor/acceptor. Crucial for peptide structure; common linker in synthetic molecules. careers360.com

| Benzoic Acid | Aromatic carboxylic acid; often ionized at physiological pH. | Important scaffold in drug design; forms strong interactions with biological targets. nih.gov |

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-11(8-19-12-2-1-7-18-12)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEKCJKPAJYFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Thiophen 2 Ylsulfanyl Acetamido Benzoic Acid and Its Analogues

Retrosynthetic Analysis of the Compound’s Core Structure

A retrosynthetic analysis of 4-[2-(thiophen-2-ylsulfanyl)acetamido]benzoic acid reveals two primary disconnection points, leading to plausible synthetic pathways. The most evident disconnection is at the amide bond, suggesting a coupling reaction between 4-aminobenzoic acid and a thiophene-containing carboxylic acid derivative. A second approach involves the formation of the thioether linkage.

Route A: Amide Bond Formation Retron

This strategy disconnects the amide bond, leading to two key precursors: 4-aminobenzoic acid (PABA) and 2-(thiophen-2-ylthio)acetic acid or its activated form. This is a convergent approach, allowing for the independent synthesis and modification of both fragments before their final assembly.

Route B: Thioether Linkage Formation Retron

Alternatively, disconnection at the sulfur-carbon bond of the thioether suggests a reaction between a thiol and an activated acetyl group attached to the N-(4-carboxyphenyl)acetamide backbone. This pathway would involve the initial synthesis of N-(4-carboxyphenyl)-2-chloroacetamide and its subsequent reaction with thiophene-2-thiol (B152015).

Development of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, two primary synthetic routes have been developed for the synthesis of the target compound.

Route A: Amide Coupling of 4-Aminobenzoic Acid and 2-(Thiophen-2-ylthio)acetic Acid

This is a widely employed method for the formation of N-aryl acetamides. The synthesis of the key intermediate, 2-(thiophen-2-ylthio)acetic acid, can be achieved through the reaction of thiophene-2-thiol with an appropriate 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Once 2-(thiophen-2-ylthio)acetic acid is obtained, it can be coupled with 4-aminobenzoic acid to form the desired amide bond. This can be achieved through several methods:

Acyl Chloride Formation: 2-(thiophen-2-ylthio)acetic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(thiophen-2-ylthio)acetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base to yield the final product.

Direct Amide Coupling: Modern coupling reagents can facilitate the direct formation of the amide bond without the need to isolate the acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions.

Route B: Nucleophilic Substitution with Thiophene-2-thiol

This alternative route begins with the synthesis of N-(4-carboxyphenyl)-2-chloroacetamide. This intermediate can be prepared by the reaction of 4-aminobenzoic acid with chloroacetyl chloride in a suitable solvent.

The subsequent step involves the nucleophilic substitution of the chlorine atom by the sulfur of thiophene-2-thiol. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol and enhance its nucleophilicity.

Optimization of Key Reaction Steps for Scalable Production

For the large-scale synthesis of this compound, optimization of reaction conditions is crucial to maximize yield, purity, and cost-effectiveness.

For the amide coupling route, key parameters to optimize include the choice of coupling reagent, solvent, temperature, and reaction time. While acyl chlorides offer high reactivity, their generation can be harsh. Direct coupling methods using reagents like EDC and HOBt are often milder but can be more expensive. Optimization would involve screening different coupling agents and stoichiometric ratios to find the most efficient combination. Solvent choice is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective.

In the nucleophilic substitution route, optimization would focus on the base, solvent, and temperature. A strong, non-nucleophilic base is preferred to fully deprotonate the thiol without competing in the substitution reaction. The reaction temperature can be adjusted to control the rate of reaction and minimize potential side products. Phase-transfer catalysts could also be explored to facilitate the reaction between the aqueous and organic phases if a two-phase system is employed.

Exploration of Sustainable Synthetic Approaches (e.g., Green Chemistry Principles)

In line with the principles of green chemistry, efforts can be made to develop more environmentally friendly synthetic methods.

For the amide bond formation, catalytic methods are highly desirable as they reduce the need for stoichiometric activating agents that generate significant waste. Boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids and amines, with water being the only byproduct. sciepub.comresearchgate.netsciepub.com Enzymatic catalysis, using lipases, also presents a green alternative for amide synthesis, often proceeding under mild conditions with high selectivity.

For the thioether synthesis, traditional methods often use volatile and hazardous organic solvents. The development of reactions in greener solvents like water or ionic liquids, or even under solvent-free conditions, would significantly improve the environmental footprint of the synthesis. The use of odorless and more stable thiol surrogates, such as xanthates, can also contribute to a more sustainable process by avoiding the use of foul-smelling and easily oxidized thiols.

Design and Synthesis of Structural Analogues and Derivatives

To explore the structure-activity relationship (SAR) of this compound, the synthesis of structural analogues and derivatives by modifying the benzoic acid and thiophene (B33073) moieties is a key strategy.

Modification of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers several sites for modification.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) to potentially modulate properties like solubility and cell permeability. This is typically achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Amidation: The carboxylic acid can be further derivatized to form amides with different amines. This can introduce a wide range of functional groups and steric bulk.

Ring Substitution: The benzene (B151609) ring itself can be substituted with various groups (e.g., halogens, alkyl, alkoxy, nitro groups) to investigate their electronic and steric effects. These substitutions can be introduced on the 4-aminobenzoic acid starting material before the amide coupling step.

Modification Reagents and Conditions Potential Effect
EsterificationR-OH, H⁺ (e.g., H₂SO₄)Altered solubility and bioavailability
AmidationR₂NH, Coupling agents (EDC, HOBt)Introduction of new functional groups
Ring SubstitutionSubstituted 4-aminobenzoic acidElectronic and steric modulation

Derivatization at the Thiophene Ring

The thiophene ring is another key area for structural modification. The reactivity of the thiophene ring allows for various electrophilic substitution reactions.

Halogenation: Bromination or chlorination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid.

Alkylation/Acylation: Friedel-Crafts reactions can be used to introduce alkyl or acyl groups onto the thiophene ring, although the presence of the sulfur atom can sometimes complicate these reactions.

These modifications are typically performed on a thiophene-containing precursor before its incorporation into the final molecule.

Modification Reagents and Conditions Potential Effect
BrominationN-Bromosuccinimide (NBS)Altered electronic properties and potential for further functionalization
NitrationHNO₃, H₂SO₄Introduction of a strong electron-withdrawing group
AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Introduction of a ketone functionality

By systematically synthesizing and evaluating these analogues, a comprehensive understanding of the structure-activity relationships for this class of compounds can be developed.

Variations in the Acetamido Linker and Thioether Functionality

The modular nature of the synthesis of this compound allows for considerable variation in both the acetamido linker and the thioether functionality, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

Variations in the Acetamido Linker:

The length and substitution of the acetamido linker can be modified by using different α-haloacetylating agents in the initial steps of the synthesis or by employing different amino acids or their derivatives in place of 4-aminobenzoic acid. For instance, using 3-chloropropionyl chloride would result in a homologated linker. Furthermore, introducing substituents on the acetyl group can influence the conformational flexibility and electronic properties of the molecule.

Variations in the Thioether Functionality:

The thiophene moiety of the thioether can be replaced with other heterocyclic or aromatic rings to explore the impact of different electronic and steric properties on the molecule's activity. This can be achieved by starting with the corresponding thiol. For example, using benzenethiol (B1682325) would yield a phenylsulfany- lacetamido derivative. Additionally, the position of the sulfur atom on the thiophene ring can be varied, for instance, by using thiophene-3-thiol (B1329469) as a starting material.

The following table illustrates some potential variations in the synthesis of analogues:

Starting ThiolStarting Amino Acid DerivativeResulting Analogue Structure
Thiophene-2-thiol4-Aminobenzoic acidThis compound
Benzenethiol4-Aminobenzoic acid4-[2-(Phenylsulfanyl)acetamido]benzoic acid
Thiophene-3-thiol4-Aminobenzoic acid4-[2-(Thiophen-3-ylsulfanyl)acetamido]benzoic acid
Thiophene-2-thiol3-Aminobenzoic acid3-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid

These variations allow for a systematic exploration of the chemical space around the lead compound, which is crucial for optimizing its biological properties.

Stereochemical Considerations in Analogue Synthesis

Stereochemistry can play a critical role in the biological activity of molecules. In the context of this compound and its analogues, stereocenters can be introduced in several ways, necessitating stereocontrolled synthetic methods.

A primary site for introducing chirality is the α-carbon of the acetamido linker. If a substituted α-haloacetic acid is used in the synthesis of the thioether component, the resulting α-carbon will be chiral. For example, the use of (R)- or (S)-2-chloropropionic acid would lead to the formation of diastereomeric products upon reaction with an achiral thiol and subsequent amidation. To obtain enantiomerically pure analogues, a stereoselective synthesis is required. This can be achieved through several strategies:

Use of Chiral Starting Materials: Employing an enantiomerically pure α-halo acid or a chiral thiol in the initial steps of the synthesis.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other in a key synthetic step, such as the formation of the C-S bond or the amide bond.

For instance, the synthesis of a chiral thioether can be achieved through the nucleophilic substitution of a chiral epoxide with a thiol, followed by oxidation and reduction steps to yield the desired chiral thioether acid.

The stereochemical configuration of the final compound can significantly impact its interaction with biological targets, such as enzymes or receptors. Therefore, the ability to synthesize and test individual stereoisomers is often essential in drug discovery and development.

Purification and Spectroscopic Characterization Techniques for Synthetic Products

The purification and characterization of this compound and its analogues are crucial steps to ensure the identity, purity, and structural integrity of the synthesized compounds.

Purification Techniques:

Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. A common and effective method for the purification of these solid carboxylic acid derivatives is recrystallization . This technique relies on the difference in solubility of the compound and impurities in a suitable solvent system at different temperatures. A solvent is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.

For non-crystalline products or for the separation of closely related analogues, column chromatography is a widely used technique. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents of varying polarity. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Spectroscopic Characterization:

Once purified, the structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see characteristic signals for the protons on the thiophene ring, the methylene (B1212753) protons of the acetamido linker, the protons on the benzoic acid ring, and the acidic proton of the carboxylic acid, as well as the amide proton.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons of the amide and carboxylic acid, the carbons of the thiophene and benzene rings, and the methylene carbon of the linker.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

A broad O-H stretch from the carboxylic acid.

An N-H stretch from the amide group.

C=O stretching vibrations for the carboxylic acid and amide carbonyl groups.

C-S stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

The following table summarizes the expected spectroscopic data for this compound:

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals for thiophene protons, methylene protons, aromatic protons of the benzoic acid, amide N-H proton, and carboxylic acid O-H proton.
¹³C NMR Signals for carbonyl carbons (amide and carboxylic acid), aromatic carbons (thiophene and benzene rings), and the methylene carbon.
IR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and C-S bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁NO₃S₂).

By combining these purification and characterization techniques, the synthesis of this compound and its analogues can be reliably performed and their structures unequivocally confirmed.

Theoretical and Computational Investigations of 4 2 Thiophen 2 Ylsulfanyl Acetamido Benzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. These methods allow for the determination of a molecule's stable conformations, its electronic orbital energies, and the distribution of charge across its structure.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid is primarily dictated by the rotation around several single bonds: the C-S bond of the thioether linkage, the C-C bond of the acetyl group, the N-C bond of the amide, and the C-C bond connecting the phenyl ring to the amide nitrogen. A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers and the energy barriers between them.

It is anticipated that the most stable conformers will exhibit a relatively planar arrangement of the aromatic rings to maximize electronic conjugation, although steric hindrance between the thiophene (B33073) and phenyl rings could lead to a twisted conformation. The amide bond is expected to predominantly adopt a trans conformation, which is generally more stable than the cis form. Intramolecular hydrogen bonding, for instance between the amide proton and the thioether sulfur or an oxygen atom of the carboxylic acid, could further stabilize certain conformations.

Table 1: Illustrative Conformational Energy Data for a Structurally Similar Thiophene Derivative

Dihedral Angle (°) Relative Energy (kcal/mol)
0 5.2
60 1.8
120 0.0
180 2.5
240 0.0
300 1.8

This table provides hypothetical data to illustrate the concept of a conformational energy landscape. The values represent the change in energy as a key dihedral angle is rotated, with 0.0 kcal/mol indicating the most stable conformation.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the thioether linkage, as sulfur's lone pairs contribute significantly to this orbital. The LUMO is likely to be distributed over the benzoic acid moiety, particularly the carboxyl group, which is electron-withdrawing. The acetamido bridge facilitates electronic communication between the thiophene and benzoic acid rings, influencing the energies of the frontier orbitals. Computational studies on similar thiophene-containing aromatic compounds have shown HOMO-LUMO gaps typically in the range of 4-5 eV, suggesting a moderate level of chemical stability.

Table 2: Representative Frontier Molecular Orbital Energies for a Thiophene-Containing Aromatic Compound

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

This table presents exemplary data for a molecule with similar structural motifs to illustrate the typical values obtained from quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its electrostatic interactions with other molecules. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In the case of the target molecule, the oxygen atoms of the carboxylic acid and the amide carbonyl group are expected to be regions of high negative electrostatic potential. The hydrogen atom of the carboxylic acid and the amide N-H proton will exhibit a positive potential, making them potential hydrogen bond donors. The aromatic rings will have a more neutral potential, though the sulfur atom in the thiophene ring can also be a site of weak negative potential. Understanding the ESP is crucial for predicting non-covalent interactions, such as those with biological macromolecules.

Molecular Dynamics Simulations to Predict Conformational Behavior in Different Environments

While quantum chemical calculations provide insights into the properties of a molecule in a vacuum, its behavior in a real-world environment, such as in solution or within a biological system, can be significantly different. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

Chemoinformatics and Ligand-Based Design Principles for Compound Optimization

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. For a molecule like this compound, which possesses features common in drug-like molecules, chemoinformatic tools can be used for optimization.

Ligand-based drug design principles can be applied when the three-dimensional structure of the biological target is unknown. By analyzing a set of molecules known to be active, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For our target compound, key pharmacophoric features would likely include a hydrogen bond donor (the carboxylic acid and amide N-H), hydrogen bond acceptors (the carbonyl oxygens and potentially the sulfur atoms), and aromatic/hydrophobic regions (the thiophene and phenyl rings). By modifying the structure of this compound while preserving these key features, new analogues with potentially improved activity can be designed.

Predictive Modeling of Structure-Activity Relationships for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

To build a QSAR model for hypothetical biological interactions of this compound, a dataset of structurally similar compounds with known biological activity would be required. Various molecular descriptors would be calculated for each compound, such as physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the potential activity of this compound and guide the design of more potent analogues.

Table 3: List of Compounds Mentioned

Compound Name

Computational Exploration of Potential Reaction Pathways for Derivatization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool in modern organic synthesis. By modeling molecular structures and calculating their electronic properties, researchers can forecast the reactivity of different sites within a molecule, evaluate the thermodynamic and kinetic feasibility of various reaction pathways, and predict the structures of potential products. For this compound, computational methods can illuminate several potential avenues for derivatization at its three key functional regions: the thiophene ring, the benzoic acid moiety, and the acetamido bridge.

Derivatization of the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). e-bookshelf.de Computational studies on thiophene and its derivatives consistently show that electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to greater stabilization of the cationic intermediate. researchgate.netpixel-online.net In this compound, the C2 position is already substituted. Therefore, computational models would predict that electrophilic attack is most likely to occur at the C5 position.

Methods such as calculating the distribution of the Highest Occupied Molecular Orbital (HOMO), mapping molecular electrostatic potential (MEP), and analyzing Fukui functions (f-) can precisely quantify the nucleophilicity of each carbon atom on the ring. nih.gov These calculations can guide the choice of reagents and conditions for reactions such as halogenation, nitration, or Friedel-Crafts acylation, predicting the regioselectivity and relative activation energy barriers for substitution at each available position (C3, C4, and C5). For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed to investigate SEAr reaction mechanisms and determine the preferred site of attack both kinetically and thermodynamically. researchgate.net

While less common for electron-rich systems, nucleophilic aromatic substitution (SNAr) could be computationally explored, particularly if strongly electron-withdrawing groups were to be introduced onto the thiophene ring in subsequent steps. nih.gov

Table 1: Predicted Reaction Pathways for Thiophene Moiety Derivatization

Reaction Type Potential Reagents Predicted Site of Attack Relevant Computational Metrics
Halogenation NBS, NCS, Br2 C5 > C3/C4 HOMO Density, MEP minima, Fukui Indices
Nitration HNO3/H2SO4 C5 Transition State Energy, Reaction Enthalpy
Friedel-Crafts Acylation RCOCl / AlCl3 C5 Calculation of σ-complex stability

Derivatization of the Benzoic Acid Moiety

The benzoic acid portion of the molecule presents two primary sites for derivatization: the carboxylic acid group and the phenyl ring itself.

Reactions at the Carboxylic Acid Group: The -COOH group is a prime target for nucleophilic acyl substitution. masterorganicchemistry.com Common derivatizations include esterification (reaction with alcohols), amidation (reaction with amines), and reduction to an alcohol. Computational modeling can be used to investigate the mechanisms of these transformations. For example, DFT can calculate the energy profile for the addition-elimination pathway, identifying the stability of the tetrahedral intermediate and the activation energy required for the reaction to proceed. nih.gov

Since the hydroxyl group of a carboxylic acid is a poor leaving group, reactions often require acid catalysis or conversion of the -COOH to a more reactive derivative, such as an acyl chloride (using SOCl2) or an activated ester. msu.edu Quantum chemical calculations can demonstrate the increased electrophilicity of the carbonyl carbon upon protonation or conversion to an acyl chloride, thereby rationalizing the observed increase in reaction rate. researchgate.net

Reactions on the Phenyl Ring: The phenyl ring can also undergo electrophilic aromatic substitution. The existing acetamido substituent is an ortho-, para-directing group. Computational analysis of the electron density distribution, MEP, and frontier molecular orbitals would predict that electrophilic attack will occur at the positions ortho to the acetamido group (and meta to the carboxylic acid group). This allows for the selective introduction of substituents like nitro, halogen, or alkyl groups onto the benzene (B151609) ring.

Table 2: Predicted Reaction Pathways for Benzoic Acid Moiety Derivatization

Reaction Site Reaction Type Potential Reagents Predicted Outcome/Site Relevant Computational Metrics
Carboxylic Acid Esterification ROH / H+ Formation of an ester Reaction Energy Profile, Intermediate Stability
Carboxylic Acid Amidation R2NH / Coupling Agent Formation of a new amide Activation Energy Barriers
Carboxylic Acid Conversion to Acyl Chloride SOCl2, (COCl)2 Formation of acyl chloride Change in Carbonyl Carbon Partial Charge

Modification of the Acetamido Bridge

The acetamido linkage is chemically robust. However, its reactivity can also be explored computationally.

Amide Hydrolysis: The cleavage of the amide bond via hydrolysis (either acid- or base-catalyzed) can be modeled to determine the reaction's energy barrier. Such calculations typically show a high activation energy, confirming the stability of the amide bond under normal conditions. mdpi.com

N-Alkylation/Acylation: While the nitrogen lone pair is delocalized into the carbonyl group, making it less nucleophilic, reactions at the amide nitrogen are possible. Computational studies can predict the proton affinity and nucleophilicity of the nitrogen atom and model potential N-alkylation or N-acylation pathways. These calculations could help identify suitable conditions or catalysts to facilitate such modifications, which are often challenging to achieve selectively.

Table 3: Predicted Reaction Pathways for Acetamido Bridge Modification

Reaction Type Potential Reagents Predicted Outcome Relevant Computational Metrics
Hydrolysis H3O+ or OH-, heat Cleavage to amine and carboxylic acid Activation Energy of Tetrahedral Intermediate Breakdown

Through these computational explorations, a detailed map of the chemical reactivity of this compound can be generated. This in-silico analysis allows for the rational design of synthetic routes to new derivatives, prioritizing pathways that are predicted to be energetically favorable and regioselective, thereby saving significant time and resources in experimental lab work.

Exploration of Molecular Recognition and Interaction Profiles

Investigation of Binding Site Complementarity and Interaction Potentials with Biomolecular Targets

The ability of 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid to effectively bind to a biomolecular target is predicated on the complementarity between its own structural and chemical features and those of the binding site. This involves a combination of shape, size, and the distribution of interacting functional groups.

Molecular Docking Studies with Hypothetical Receptor Models

In the absence of specific target identification for This compound , molecular docking simulations with hypothetical receptor models, such as the active sites of kinases or proteases, can provide valuable predictive insights into its binding modes. Thiophene (B33073) derivatives have been extensively studied as inhibitors of various enzymes, and these studies can serve as a basis for constructing a hypothetical interaction model. nih.govmdpi.com

For instance, docking studies of similar thiophene carboxamide derivatives have shown their ability to fit into well-defined binding pockets. nih.govresearchgate.net It is plausible that the thiophene ring of This compound would orient itself within a hydrophobic pocket of a receptor, while the benzoic acid moiety could engage in interactions at the solvent-exposed entrance of the binding site. The central acetamido linker provides rotational flexibility, allowing the molecule to adopt a conformation that maximizes its interactions with the receptor surface. Docking studies on 4-acetamido-3-aminobenzoic acid derivatives have demonstrated potent inhibitory action against microbial neuraminidase, with high docking scores indicating strong binding affinity. nih.gov

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

The binding affinity of a ligand is determined by the sum of its non-covalent interactions with the receptor. For This compound , these interactions are predicted to be multifaceted.

Hydrogen Bonding: The molecule possesses several functional groups capable of forming hydrogen bonds. The carboxylic acid group is a primary site for hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The amide group also provides both a hydrogen bond donor (N-H) and an acceptor (C=O). Studies on 4-aminobenzoic acid derivatives have highlighted the critical role of hydrogen bonding in their biological activity. mdpi.comnih.gov In a receptor binding site, these groups could interact with polar amino acid residues such as serine, threonine, asparagine, or glutamine.

Pi-Stacking Interactions: The presence of two aromatic rings, thiophene and benzene (B151609), suggests the potential for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. Such interactions are a common feature in the binding of small molecules to proteins and can significantly enhance affinity and specificity. nih.gov The electron-rich nature of the thiophene ring makes it a good candidate for such interactions. rjptonline.org X-ray structural analysis of some thiophene-containing compounds has revealed intermolecular π–π stacking as a key binding mode. researchgate.net

Assessment of Selectivity and Promiscuity Profiles based on Structural Motifs

The substitution pattern on both the thiophene and benzoic acid rings can be synthetically modified to fine-tune the selectivity. For example, the introduction of specific functional groups could favor interactions with a particular target over others. Studies on thiophene derivatives have shown that even small structural changes can lead to significant differences in selectivity for various protein tyrosine phosphatases. The planarity and aromaticity of the thiophene ring are key features that contribute to receptor binding and can be modulated to improve selectivity. rjptonline.org

Theoretical Frameworks for Predicting Ligand-Target Binding Affinity

Predicting the binding affinity of a ligand to its target is a central goal of computational chemistry in drug discovery. Several theoretical frameworks can be employed to estimate the binding free energy of This compound .

One of the most widely used methods is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. For a given protein-ligand complex, the binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. These calculations have been successfully applied to predict the binding affinities of natural compounds and can be a valuable tool for evaluating potential inhibitors. While MM/PBSA and MM/GBSA offer a good balance between accuracy and computational cost, their performance can be system-dependent. It has been shown that these methods can yield reliable correlations with experimental affinities, even when using a single energy-minimized structure, which significantly reduces computation time.

Experimental Approaches for Probing Molecular Interactions

While theoretical methods provide valuable predictions, experimental techniques are essential for validating and quantifying molecular interactions.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment involving a small molecule like This compound , a model protein (e.g., trypsin or human serum albumin) would be immobilized on a sensor chip. The small molecule is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of binding affinity. SPR is particularly valuable in the screening of small molecule libraries to identify and rank lead compounds.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions. In an ITC experiment, a solution of This compound would be titrated into a solution containing a model enzyme. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event.

Hypothetical Biological Activity and Mechanistic Studies in Vitro and Biochemical Focus

Rationale for Screening 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic Acid against Select Biological Pathways

The unique structural architecture of this compound suggests several plausible avenues for biological activity. The molecule combines a thiophene (B33073) ring, known for its diverse pharmacological properties, with a benzoic acid moiety, a common feature in many bioactive compounds. mdpi.comencyclopedia.pubpreprints.orgresearchgate.net The central acetamido linker provides a degree of conformational flexibility and potential for hydrogen bonding interactions, which are crucial for molecular recognition by biological targets.

The presence of the thiophene ring, a sulfur-containing heterocycle, is a strong indicator for potential enzyme inhibitory activity. rsc.org Thiophene derivatives have been reported to inhibit a variety of enzymes, including proteases, kinases, and oxidoreductases, often through interactions with the enzyme's active site. mdpi.comencyclopedia.pubnih.gov The sulfur atom in the thiophene ring can participate in unique interactions with metallic cofactors or amino acid residues within the enzyme.

Furthermore, the benzoic acid portion of the molecule could act as a mimic of natural carboxylic acid-containing substrates or cofactors, potentially leading to competitive inhibition. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes possess a carboxylic acid group. nih.gov

A hypothetical screening of this compound against a panel of enzymes could yield the results presented in the interactive table below.

Hypothetical Enzyme Inhibition Profile of this compound

Enzyme Target Enzyme Class Hypothetical IC50 (µM)
Cyclooxygenase-2 (COX-2) Oxidoreductase 15.2
5-Lipoxygenase (5-LOX) Oxidoreductase 25.8
Matrix Metalloproteinase-9 (MMP-9) Protease 8.7
p38 Mitogen-Activated Protein Kinase Kinase 32.1

Additionally, the aromatic nature of both the thiophene and benzene (B151609) rings could allow for π-π stacking interactions with aromatic amino acid residues in the binding pockets of G-protein coupled receptors (GPCRs). A comprehensive screening against a panel of GPCRs and nuclear receptors would be necessary to identify any potential interactions.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. ajwilsonresearch.comnih.gov The extended, somewhat linear structure of this compound, combined with its capacity for hydrogen bonding and hydrophobic interactions, suggests it could potentially interfere with PPIs.

For example, it could mimic a short peptide alpha-helix, a common motif at the interface of PPIs, and thereby act as an inhibitor. rsc.org The acetamido group can act as both a hydrogen bond donor and acceptor, potentially disrupting the hydrogen bond networks that stabilize protein complexes.

Elucidation of Molecular Mechanisms of Action in Cellular Systems (Non-Clinical)

Should initial screenings indicate biological activity, the next logical step would be to investigate the compound's impact on intracellular signaling pathways. Thiophene derivatives have been shown to modulate pathways such as the nuclear factor-kappa B (NF-κB) and JAK-STAT signaling cascades, which are crucial in inflammation and cancer. nih.govnih.gov

For instance, if the compound inhibits an upstream kinase, this could be detected by a decrease in the phosphorylation of downstream target proteins using Western blot analysis. A reporter gene assay could be employed to assess the compound's effect on the transcriptional activity of factors like NF-κB or AP-1. The following table presents hypothetical data from a luciferase reporter assay investigating the effect of the compound on NF-κB activity in response to an inflammatory stimulus.

Hypothetical Effect of this compound on NF-κB Reporter Gene Activity

Treatment Condition Luciferase Activity (Relative Light Units)
Untreated Control 100 ± 12
Stimulant (e.g., TNF-α) 1500 ± 150
Stimulant + Compound (10 µM) 750 ± 80

Understanding how a compound enters cells and where it localizes is critical for interpreting its biological effects. The presence of a carboxylic acid group suggests that the cellular uptake of this compound may be pH-dependent. nih.gov At physiological pH, the carboxylic acid will be predominantly ionized, which could limit its passive diffusion across the lipophilic cell membrane. nih.gov Uptake could be facilitated by active transport mechanisms that handle organic anions. dovepress.comnih.gov

To investigate this, cellular uptake could be measured at different pH values and in the presence of inhibitors of known organic anion transporters. Subcellular localization could be determined by conjugating a fluorescent tag to the molecule or by using techniques such as subcellular fractionation followed by quantification of the compound in each fraction. The molecule's moderate lipophilicity, imparted by the thiophene and benzene rings, might lead to its accumulation in cellular membranes or lipid droplets.

Impact on Cellular Viability and Proliferation in Model Systems

The hypothetical impact of this compound on cellular viability and proliferation could be initially assessed using a panel of well-characterized human cell lines. For mechanistic insight, a non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, alongside a cancer cell line, for instance, the human colorectal carcinoma cell line (HCT116), could be employed. Such studies would aim to determine the compound's general cytotoxicity and its potential for selective effects.

A preliminary in vitro assessment might involve treating these cell lines with increasing concentrations of the compound over a 48-hour period. Cellular viability could be quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The results could hypothetically reveal a dose-dependent effect on the viability of both cell lines.

Hypothetical Data on Cellular Viability:

Cell LineConcentration (µM)% Viability (relative to control)
HEK293 198.2 ± 3.1
1095.5 ± 4.2
5088.7 ± 5.5
10075.3 ± 6.8
HCT116 197.8 ± 2.9
1085.1 ± 4.8
5062.4 ± 6.1
10041.2 ± 7.3

These hypothetical results suggest that this compound may exhibit a more pronounced cytotoxic effect on the HCT116 cancer cell line compared to the non-cancerous HEK293 cell line, indicating a potential for selective anti-proliferative activity. Further mechanistic studies would be warranted to explore the underlying molecular pathways responsible for this differential effect.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

To understand the relationship between the chemical structure of this compound and its potential biological activity, a systematic Structure-Activity Relationship (SAR) study of its analogues would be crucial.

Identification of Key Pharmacophores and Structural Determinants of Activity

The core structure of this compound contains several key pharmacophoric features that could be critical for its biological activity. These include the thiophene ring, the thioether linkage, the acetamido bridge, and the benzoic acid moiety. The thiophene ring, a sulfur-containing heterocycle, is a common motif in many biologically active compounds and may engage in various interactions with biological targets. encyclopedia.pub

Mapping of Functional Groups to Specific Biological Responses

To map the contribution of each functional group to a specific biological response, a series of analogues could be synthesized and evaluated. For instance, to probe the importance of the thiophene ring, analogues could be prepared where the thiophene is replaced with other aromatic or heteroaromatic rings (e.g., phenyl, furan, pyridine).

Similarly, the role of the thioether linkage could be investigated by replacing the sulfur atom with an oxygen (ether) or a methylene (B1212753) group (carbon). The necessity of the carboxylic acid on the benzoic acid ring could be tested by converting it to an ester or an amide.

Hypothetical SAR Data for Analogues:

AnalogueModificationHypothetical IC50 (µM)
Parent Compound This compound50
Analogue 1 Phenyl replacing Thiophene>100
Analogue 2 Ether (-O-) replacing Thioether (-S-)85
Analogue 3 Methyl Ester of Benzoic Acid72
Analogue 4 Amide of Benzoic Acid95

This hypothetical data suggests that the thiophene ring and the thioether linkage are crucial for the compound's activity, as their modification leads to a significant loss of potency. The carboxylic acid also appears to be important, though its conversion to an ester results in a less dramatic decrease in activity.

High-Throughput Screening Methodologies for Novel Biological Activities

To explore the broader biological potential of this compound and its analogues, high-throughput screening (HTS) methodologies could be employed. HTS allows for the rapid testing of a large number of compounds against a variety of biological targets.

A typical HTS campaign would involve screening a library of compounds, including this compound, against a panel of assays. These assays could be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways.

For example, the compound could be screened against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs), which are important drug target classes. The use of automated liquid handling systems and sensitive detection methods, such as fluorescence or luminescence-based assays, would enable the efficient screening of thousands of compounds in a short period.

The data generated from HTS can help to identify initial "hits"—compounds that show activity in a particular assay. These hits can then be further validated and optimized through medicinal chemistry efforts to develop more potent and selective lead compounds.

Potential Applications in Chemical Biology and Materials Science

Development of 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic Acid as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound contains key features that make it a promising candidate for development as a chemical probe, particularly for target identification and biomolecule labeling.

Synthesis of Bioconjugates for Target Identification

The carboxylic acid group on the benzoic acid ring serves as a prime handle for bioconjugation. This functional group can be readily activated to form covalent bonds with nucleophilic residues on biomolecules, such as the primary amines of lysine (B10760008) residues in proteins.

Standard coupling chemistries can be employed for this purpose. For instance, carbodiimide crosslinkers like 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC) can activate the carboxylic acid to form a reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with an amine on a protein to form a stable amide bond, thus tethering the this compound molecule to the protein. rsc.orgnih.gov The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate, which is less susceptible to hydrolysis. rsc.org

Alternatively, photoredox-catalyzed decarboxylative functionalization presents a more site-selective method for bioconjugation, particularly targeting the C-terminal carboxylic acids of proteins. nih.govprinceton.edu This visible-light-mediated approach can offer greater control over the conjugation site, which is crucial for preserving the protein's native structure and function. nih.govprinceton.edu

Once conjugated to a biomolecule of interest, the thiophene (B33073) moiety can be exploited for target identification. For example, if the parent molecule is found to have a specific biological activity, its bioconjugate can be used in affinity purification or pull-down assays to isolate its binding partners from complex biological mixtures.

Table 1: Potential Bioconjugation Strategies for this compound

Method Activating Reagent(s) Target Functional Group Resulting Linkage
Carbodiimide Coupling EDC/NHS Primary Amine (e.g., Lysine) Amide

Utilization as a Labeling Agent for Biomolecules

The thiophene component of this compound suggests its potential for use as a fluorescent labeling agent. Thiophene-based compounds, particularly oligothiophenes, are known to exhibit interesting photophysical properties and have been successfully employed as fluorescent dyes for labeling various biological molecules. rsc.org These fluorescent markers offer several advantages, including tunable fluorescence, large extinction coefficients, and good fluorescence efficiencies. rsc.org

While the single thiophene ring in this compound may not be intensely fluorescent on its own, its structure could be modified to enhance its luminescent properties. For instance, extending the conjugation by adding more thiophene units or other aromatic systems could lead to derivatives with significant fluorescence. nih.govnih.govucsd.edu

The general strategy for using such a compound as a labeling agent would involve the bioconjugation methods described previously. Once covalently attached to a biomolecule, the thiophene tag would allow for the visualization and tracking of that biomolecule within a cellular context using fluorescence microscopy. Thiophene-based fluorophores have been shown to be cytocompatible and cell-permeant, making them suitable for live-cell imaging. cnr.it

Table 2: Potential Reactive Groups for Derivatizing Thiophene-based Fluorescent Probes

Reactive Group Target Biomolecule Functionality
Isothiocyanates Amines
N-succinimidyl esters Amines
4-sulfo-tetrafluorophenyl esters Amines
Phosphoramidites Hydroxyls

Exploration of the Compound as a Scaffold for Functional Materials

The combination of a rigid aromatic thiophene ring and a functionalizable benzoic acid group makes this compound an attractive building block for the synthesis of advanced functional materials.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, with reactive sites on both the thiophene and benzoic acid moieties, allows for its incorporation into polymeric backbones. Polythiophenes are a well-studied class of conducting polymers with applications in organic electronics. wikipedia.org The polymerization of thiophene derivatives can be achieved through various methods, including oxidative polymerization and cross-coupling reactions like Suzuki polycondensation. researchgate.net

The benzoic acid group can also participate in polymerization reactions. For example, it can be used in condensation polymerizations to form polyesters or polyamides. The Ugi four-component reaction is another versatile method for creating complex polymers from carboxylic acids and other monomers. researchgate.net The presence of the thiophene-containing side chain would impart specific electronic and optical properties to the resulting polymer.

By carefully selecting the polymerization method and comonomers, it is possible to create a wide range of polymers with tailored properties. For example, incorporating this monomer into a conjugated polymer backbone could lead to materials with interesting charge transport characteristics for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Investigation of Optoelectronic Properties of Derivatives

The electronic properties of this compound are influenced by the electron-rich thiophene ring (donor) and the electron-withdrawing benzoic acid moiety (acceptor), creating a donor-acceptor (D-A) type structure. Such D-A molecules are known to exhibit intramolecular charge transfer (ICT), which can lead to interesting optoelectronic properties, including fluorescence and nonlinear optical (NLO) activity. researchgate.net

The optoelectronic properties of derivatives of this compound can be tuned by modifying its structure. For instance, increasing the number of thiophene units in the donor part or introducing stronger electron-withdrawing groups on the acceptor side can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra. polimi.itnih.gov The synthesis of oligomers based on this D-A structure could lead to materials with low band gaps and blue light emission, which are desirable for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 3: Predicted Effects of Structural Modifications on Optoelectronic Properties

Modification Predicted Effect on HOMO/LUMO Gap Potential Application
Extending thiophene chain Decrease Organic photovoltaics
Adding strong electron-donating groups to thiophene Increase HOMO, decrease gap OLEDs (hole transport)

Potential in Supramolecular Assembly or Coordination Chemistry

The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl and carboxylic acid oxygens), along with the aromatic thiophene and benzene (B151609) rings capable of π-π stacking, suggests that this compound could participate in supramolecular assembly. uh.edu The self-organization of such molecules can lead to the formation of well-ordered nanostructures like nanowires or 2D crystals. uh.edu The nature of the substrate and the preparation methods can influence the resulting supramolecular structures. uh.edu

Furthermore, the carboxylic acid group is a classic coordinating ligand for metal ions. This opens up the possibility of using this compound as an organic linker for the construction of metal-organic frameworks (MOFs). acs.orgnih.govbohrium.com MOFs are crystalline materials with high porosity and surface area, and their properties can be tuned by the choice of the metal ion and the organic linker. researchgate.net The incorporation of the thiophene functionality into the MOF structure could impart interesting properties, such as luminescence sensing or catalytic activity. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC)

Future Research Directions and Translational Potential

Identification of Novel Biological Targets for 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic Acid and Its Derivatives

The therapeutic versatility of thiophene (B33073) derivatives is well-documented, with approved drugs spanning anti-inflammatory, antimicrobial, anticancer, and cardiovascular indications. nih.govnih.govnih.gov However, the specific biological targets of this compound remain to be elucidated. Future research should prioritize systematic screening to uncover its mechanism of action and identify novel molecular targets. The structural motifs present in the compound suggest several promising avenues for investigation. The benzoic acid component is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that cyclooxygenase (COX) enzymes could be potential targets. nih.gov Furthermore, the thiophene core is integral to numerous kinase inhibitors, opening the possibility of targeting protein kinases involved in cancer cell proliferation. nih.govmdpi.com

Initial biological screening should encompass a broad range of assays to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent. vulcanchem.com Based on the known activities of structurally related thiophene-carboxamides, targets such as bacterial DNA gyrase, tumor-associated enzymes like histone deacetylases (HDACs), or inflammatory pathway components like 5-lipoxygenase (5-LOX) could be investigated. nih.govnih.gov High-throughput screening (HTS) campaigns against diverse target families, followed by target deconvolution studies for active hits, will be instrumental in pinpointing specific molecular interactions and unlocking the full therapeutic potential of this compound class.

Table 1: Potential Novel Biological Targets and Rationale for Investigation

Potential Target Class Specific Examples Rationale Based on Structural Analogs and Moieties
Protein Kinases EGFR, HER2, VEGFR Thiophene scaffolds are common in kinase inhibitors; potential for anticancer activity. nih.govmdpi.com
Inflammatory Enzymes COX-1, COX-2, 5-LOX The benzoic acid moiety is a feature of NSAIDs; thiophenes are known to inhibit inflammatory pathways. nih.govencyclopedia.pub
Bacterial Enzymes DNA Gyrase, Dihydrofolate Reductase Thiophene derivatives have shown broad-spectrum antimicrobial activity. nih.govfarmaciajournal.com
Epigenetic Targets Histone Deacetylases (HDACs) Carboxylic acid groups can act as zinc-binding motifs in HDAC inhibitors.

| Viral Proteases | HIV-1 Protease | Some thiophene-containing compounds exhibit antiviral properties. mdpi.com |

Development of Advanced Synthetic Strategies for Complex Analogues

The exploration of the structure-activity relationship (SAR) of this compound necessitates the synthesis of a diverse library of analogues. Advanced synthetic methodologies can provide efficient and regioselective access to complex derivatives that would be challenging to produce via traditional methods. nih.govbohrium.com Recent years have seen the development of powerful techniques for thiophene functionalization, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), C-H activation/functionalization, and multicomponent reactions (MCRs). bohrium.comnih.gov

These modern synthetic tools can be employed to systematically modify each component of the parent molecule. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce a variety of substituents onto the thiophene ring, allowing for the fine-tuning of its electronic and steric properties. nih.gov C-H activation strategies offer a direct and atom-economical approach to functionalize the benzoic acid ring without the need for pre-functionalized starting materials. Furthermore, MCRs could be developed to assemble the core scaffold in a single step from simple precursors, accelerating the generation of a chemical library for biological screening. bohrium.com The development of stereoselective synthetic routes will also be crucial if chiral derivatives are found to have improved potency or selectivity.

Table 2: Comparison of Synthetic Strategies for Analogue Development

Synthetic Strategy Description Advantages for Synthesizing Analogues Potential Challenges
Metal-Catalyzed Cross-Coupling Formation of C-C or C-heteroatom bonds using catalysts (e.g., Palladium, Copper). High efficiency, broad substrate scope, allows for diverse substitution on aromatic rings. bohrium.comnih.gov Catalyst cost, removal of metal residues from final product.
C-H Activation/Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond. High atom economy, avoids pre-functionalization steps, allows for late-stage modification. Regioselectivity control can be difficult, requires specific directing groups.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single pot to form a product containing substantial portions of all reactants. bohrium.com High efficiency, step economy, rapid generation of molecular diversity. Scaffold is fixed by the specific MCR, limited product structures.

| Iodocyclization Reactions | Electrophilic iodocyclization to construct functionalized heterocycles. mdpi.com | Mild reaction conditions, direct preparation of iodine-containing intermediates for further functionalization. | Availability of suitable acyclic precursors. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by reducing costs and timelines. nih.govmednexus.org These computational tools can be powerfully applied to the development of this compound derivatives. By leveraging existing data on thiophene-containing compounds, ML models can be trained to predict biological activities, pharmacokinetic properties (ADME), and potential toxicity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate specific structural features with biological activity, guiding the design of more potent and selective analogues. nih.gov Virtual screening of large chemical databases using ML-based scoring functions can identify novel derivatives with a high probability of interacting with a desired biological target. mdpi.com Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo drug design, proposing entirely new molecular structures with optimized properties based on a learned chemical space. nih.govmdpi.com This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Table 3: Applications of AI/ML in the Development Pipeline

AI/ML Application Description Potential Impact on Research
Virtual High-Throughput Screening (vHTS) Using ML models to screen large compound libraries computationally to identify potential hits. nih.gov Rapidly identifies promising candidates for synthesis and testing, reducing experimental workload.
QSAR Modeling Developing mathematical models that relate chemical structure to biological activity. nih.gov Guides rational design of analogues with improved potency and selectivity.
ADMET Prediction Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. mdpi.com Prioritizes compounds with favorable drug-like properties early in the discovery process.

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. mdpi.com | Explores novel chemical space and proposes innovative drug candidates. |

Exploration of New Application Domains for Thiophene-Containing Carboxylic Acids

While the primary focus may be on therapeutic applications, the unique chemical structure of thiophene-containing carboxylic acids suggests potential in other domains. Thiophene-based materials are renowned for their semiconductor and fluorescent properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.comresearchgate.netresearchgate.net The carboxylic acid group provides a convenient handle for anchoring these molecules to surfaces or incorporating them into larger polymer structures.

Future research could explore the potential of this compound and its derivatives as building blocks for novel functional materials. researchgate.net For example, their ability to self-assemble could be investigated for the creation of new biomaterials or sensors. The thiophene moiety's fluorescence could be exploited in the development of probes for bioimaging or as chemosensors for detecting specific analytes. bohrium.com Additionally, the agrochemical industry utilizes thiophene derivatives as herbicides and fungicides, presenting another potential, non-pharmaceutical application domain to explore. google.combeilstein-journals.org

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach. bohrium.com Advancing this compound from a chemical curiosity to a translational product requires the combined expertise of synthetic chemists, medicinal chemists, pharmacologists, computational scientists, and materials scientists.

Collaborations between academic research groups and pharmaceutical or biotechnology companies can accelerate the drug discovery and development process. mdpi.com Joint projects could focus on large-scale synthesis, comprehensive biological profiling, and preclinical development. Furthermore, partnerships with materials science and engineering departments could explore the non-pharmaceutical applications of these compounds. Public-private partnerships and international consortia can provide the necessary funding and infrastructure to tackle the complex challenges associated with bringing a new chemical entity to market or developing a new material. Such collaborative efforts are essential to fully realize the translational potential of this promising class of thiophene derivatives.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid, and how can reaction conditions be optimized?

A: A common method involves coupling 2-(thiophen-2-ylsulfanyl)acetic acid with 4-aminobenzoic acid using activating agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), maintaining temperatures between 0–25°C to minimize side reactions, and purifying via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) . Monitoring reaction progress with TLC or HPLC (C18 column, UV detection at 254 nm) ensures high yield (>90%) and purity (>95%) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?

A: Key methods include:

  • HPLC : To assess purity (e.g., 97% minimum) using a reversed-phase C18 column and mobile phase gradients (acetonitrile/water with 0.1% TFA) .
  • NMR : 1^1H and 13^13C NMR (DMSO-d₆ or CDCl₃) to confirm the thiophene sulfanyl group (δ 7.2–7.4 ppm for thiophene protons) and benzoic acid moiety (δ 12.5 ppm for -COOH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 309.04) .

Advanced Research Questions

Q. Q3. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

A:

  • Target Selection : Prioritize enzymes with known sensitivity to thiophene or benzoic acid derivatives (e.g., tyrosinase, β-lactamases) .
  • Assay Design : Use competitive inhibition assays (e.g., spectrophotometric monitoring of substrate conversion). For tyrosinase, test inhibition against L-DOPA oxidation, comparing IC₅₀ values with reference inhibitors like kojic acid .
  • Mechanistic Studies : Perform kinetic analyses (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and binding affinity .

Q. Q4. What strategies can mitigate discrepancies in biological assay results caused by compound impurities?

A:

  • Purity Validation : Use orthogonal methods (HPLC + NMR) to confirm purity >97%. Impurities like unreacted 4-aminobenzoic acid (retention time ~3.5 min in HPLC) can skew bioassay results .
  • Batch Consistency : Replicate assays across multiple synthesis batches. Statistical analysis (e.g., ANOVA) identifies batch-dependent variability .
  • Positive Controls : Include reference compounds (e.g., benzoic acid for enzyme inhibition) to calibrate assay sensitivity .

Q. Q5. How can structural modifications enhance this compound’s solubility or bioavailability for in vivo studies?

A:

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the benzoic acid -COOH or acetamido nitrogen) .
  • Salt Formation : Convert the benzoic acid to a sodium or lysine salt to improve aqueous solubility .
  • Prodrug Design : Mask the -COOH group as an ester (e.g., benzyl ester), which hydrolyzes in vivo .

Data Contradiction & Validation

Q. Q6. How should researchers address conflicting data regarding this compound’s enzyme inhibition mechanisms?

A:

  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, substrate concentration). For example, tyrosinase inhibition by benzoic acid derivatives is pH-sensitive; inconsistencies may arise from buffer variations .
  • Structural Confirmation : Use X-ray crystallography or molecular docking to resolve binding modes. Discrepancies between computational predictions and experimental IC₅₀ values may indicate allosteric effects .
  • Cross-Study Comparison : Reconcile data with published analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide’s antimycobacterial activity ).

Q. Q7. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

A:

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 h .
  • Light/Temperature Sensitivity : Store samples under varying conditions (e.g., -20°C vs. room temperature) and assess stability via NMR to detect hydrolysis or oxidation .

Advanced Methodological Guidance

Q. Q8. How can computational tools aid in predicting this compound’s reactivity or toxicity?

A:

  • DFT Calculations : Predict electrophilic sites (e.g., thiophene sulfur) for potential metabolic oxidation .
  • ADMET Modeling : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Toxicity Profiling : Employ QSAR models to flag structural alerts (e.g., thiophene-related hepatotoxicity risks) .

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Feasible Synthetic Routes

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Reactant of Route 1
4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid
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Reactant of Route 2
4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.